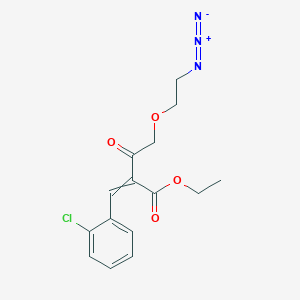
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate
Übersicht
Beschreibung
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate is a versatile chemical compound with the molecular formula C15H12ClN3O4. This compound is known for its unique structural features, which include an azido group, an ethoxy group, and a chlorophenylmethlene moiety. These features make it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate typically involves the following steps:
Formation of the Azido Group: The azido group can be introduced through the reaction of an appropriate precursor with sodium azide (NaN3) under controlled conditions.
Ethoxy Group Introduction: The ethoxy group is usually introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Chlorophenylmethlene Moiety: This step involves the reaction of a chlorobenzaldehyde derivative with an appropriate acetyl compound under basic or acidic conditions to form the desired methylene bridge.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The ethoxy and chlorophenylmethlene groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The azido group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds.
Pathways Involved: The compound can participate in click chemistry reactions, which are widely used in bioconjugation and material science.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of both the azido and chlorophenylmethlene groups in this compound provides unique reactivity and versatility in chemical synthesis and research applications.
Eigenschaften
IUPAC Name |
ethyl 4-(2-azidoethoxy)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c1-2-23-15(21)12(9-11-5-3-4-6-13(11)16)14(20)10-22-8-7-18-19-17/h3-6,9H,2,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNJWVJUXHPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













